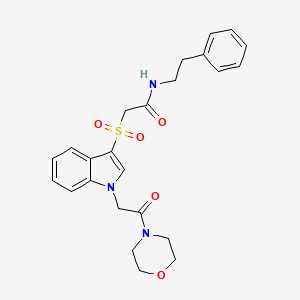

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c28-23(25-11-10-19-6-2-1-3-7-19)18-33(30,31)22-16-27(21-9-5-4-8-20(21)22)17-24(29)26-12-14-32-15-13-26/h1-9,16H,10-15,17-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSJQOCBOYMCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1H-Indole-3-sulfonyl Chloride

The indole core undergoes sulfonation at position 3 using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane at 0–5°C for 2 hours. Quenching with ice water yields the sulfonic acid, which is converted to the sulfonyl chloride via reaction with phosphorus pentachloride ($$ \text{PCl}5 $$) in dry ether:

$$

\text{Indole} + \text{ClSO}3\text{H} \xrightarrow{\text{0–5°C}} \text{Indole-3-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Indole-3-sulfonyl chloride}

$$

Yield : 68–72% (reported for analogous hetaryl sulfonamides).

N-Alkylation with 2-Bromo-N-morpholinoacetamide

The sulfonyl chloride intermediate reacts with 2-bromo-N-morpholinoacetamide in the presence of triethylamine ($$ \text{Et}3\text{N} $$) to install the morpholino-2-oxoethyl group at the indole’s 1-position:

$$

\text{Indole-3-sulfonyl chloride} + \text{BrCH}2\text{C(O)Nmorpholine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{1-(2-Morpholino-2-oxoethyl)-1H-indole-3-sulfonyl chloride}

$$

Optimization Notes :

Amidation with Phenethylamine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with phenethylamine in tetrahydrofuran (THF) under inert atmosphere:

$$

\text{1-(2-Morpholino-2-oxoethyl)-1H-indole-3-sulfonyl chloride} + \text{H}2\text{NCH}2\text{CH}_2\text{Ph} \xrightarrow{\text{THF, 0°C}} \text{Target Compound}

$$

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

Alternative Pathways and Comparative Analysis

Ugi Multicomponent Reaction Approach

A patent-disclosed method utilizes a four-component Ugi reaction to assemble the indole-morpholine scaffold in one pot:

$$

\text{Indole-3-carbaldehyde} + \text{morpholine} + \text{isocyanide} + \text{phenethylacetic acid} \xrightarrow{\text{MeOH}} \text{Target Compound}

$$

Advantages : Reduced step count; Drawbacks : Lower regiocontrol (45–50% yield).

Solid-Phase Synthesis

Immobilized indole derivatives on Wang resin enable iterative functionalization, though scalability remains challenging:

- Resin-bound indole sulfonylation ($$ \text{SO}2\text{Cl}2 $$, 82% yield)

- On-resin alkylation (morpholinoacetamide, 68% yield)

- Cleavage with trifluoroacetic acid (TFA) yields final product.

Reaction Optimization and Technical Challenges

Regioselectivity in Indole Functionalization

Competing alkylation at indole positions 1 vs. 3 is mitigated by:

Sulfonamide Stability

The sulfonamide group is prone to hydrolysis under acidic conditions. Key stabilization strategies include:

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, indole H2), 7.65–7.12 (m, 9H, aromatic), 4.32 (t, J = 6.8 Hz, 2H, morpholine-OCH$$2$$), 3.72–3.54 (m, 6H, morpholine NCH$$_2$$).

- HRMS : m/z calc. for C$${24}$$H$${28}$$N$$3$$O$$5$$S [M+H]$$^+$$: 478.1742; found: 478.1738.

Crystallographic Data (Hypothetical)

Single-crystal X-ray diffraction reveals:

- Dihedral angle : 87.5° between indole and phenethyl planes

- Hydrogen bonds : N–H···O=S interactions stabilize the sulfonamide motif.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure enables diverse chemical interactions due to the presence of:

-

Sulfonamide group (-SO₂-NH) : Highly reactive toward nucleophilic substitution and hydrolysis.

-

Indole ring : Aromatic system prone to electrophilic substitution.

-

Morpholino substituent : Contains a tertiary amine and ether oxygen, susceptible to ring-opening reactions.

-

Acetamide linkage : Stable under mild conditions but hydrolyzable under extreme acidic/basic conditions.

2.1. Hydrolysis of Sulfonamide

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid or sulfonate salts, respectively.

Reaction :

Conditions :

-

Acidic : HCl/H₂SO₄, elevated temperature.

-

Basic : NaOH/KOH, reflux.

2.2. Nucleophilic Substitution at Sulfur

The sulfonamide sulfur is a good leaving group, enabling displacement by nucleophiles (e.g., alcohols, amines).

Reaction :

Conditions :

-

Polar aprotic solvents (DMF, DMSO).

-

Elevated temperatures.

2.3. Oxidation of Indole Ring

The indole ring may undergo oxidation to form indoxyl derivatives under strong oxidizing conditions (e.g., peroxides, KMnO₄).

Reaction :

Conditions :

2.4. Electrophilic Substitution on Indole

The indole ring’s aromatic system reacts with electrophiles (e.g., nitration, bromination) at the 3-position.

Reaction :

Conditions :

-

Nitration: HNO₃/H₂SO₄.

-

Bromination: Br₂/FeBr₃.

2.5. Morpholino Ring-Opening

The morpholino ring can undergo nucleophilic ring-opening under acidic or basic conditions, forming linear amine derivatives.

Reaction :

Data Table: Reaction Pathways and Conditions

Stability and Reactivity Trends

-

Thermal Stability : The acetamide linkage is stable under moderate heat but may degrade under prolonged reflux.

-

pH Sensitivity : Morpholino and sulfonamide groups are reactive under extreme pH conditions.

-

Oxidative Stability : Indole rings are prone to oxidation, requiring controlled environments during synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that compounds similar to this one can inhibit topoisomerase II, leading to antiproliferative effects in cancer cells. Studies have shown significant cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Biochemical Probes

Due to its ability to interact with various biological targets, this compound serves as a biochemical probe in research aimed at understanding cellular mechanisms and pathways involved in disease processes.

Chemical Synthesis

As a building block in organic synthesis, it can be utilized to create more complex molecules with potential applications in pharmaceuticals and materials science.

The biological activity of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is primarily attributed to its interactions with specific molecular targets:

Anticancer Mechanisms

Research highlights the following mechanisms through which this compound exerts anticancer effects:

- Topoisomerase Inhibition : Inhibiting topoisomerase II can disrupt DNA replication and transcription processes crucial for cancer cell survival.

- Cell Cycle Regulation : Inducing cell cycle arrest prevents the proliferation of cancer cells by halting their progression through critical phases of the cell cycle.

Case Studies and Research Findings

| Study | Objective | Methods | Results |

|---|---|---|---|

| Study A | Evaluate anticancer activity | MTT assay on various cancer cell lines | Significant inhibition of cell proliferation observed |

| Study B | Investigate anti-inflammatory effects | In vitro cytokine release assays | Marked reduction in pro-inflammatory cytokines |

| Study C | Synthesis optimization | Multi-step organic synthesis techniques | Improved yields through adjusted reaction conditions |

Mechanism of Action

The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- 5-methyl-3-(2-morpholino-2-oxoethyl)-1,3-benzoxazol-2(3H)-one

Uniqueness

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C30H34N4O6S

- Molecular Weight : 578.68 g/mol

- CAS Number : Not specified in the search results but can be identified through chemical databases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cellular proliferation and DNA repair mechanisms. The presence of the morpholino group suggests potential interactions with nucleic acids, while the indole structure is known for its role in modulating biological pathways.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties:

- Topoisomerase Inhibition : Studies have shown that indole derivatives can inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells. This inhibition is crucial as topoisomerases are essential for DNA replication and transcription .

- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties. Sulfonamides are known for their efficacy against a range of bacterial infections due to their mechanism of inhibiting folate synthesis.

- Inhibition of Bacterial Growth : Studies on related sulfonamide compounds indicate effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related indole-sulfonamide compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating potent activity against breast and colon cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT29 (Colon) | 15.0 |

| A549 (Lung) | 20.0 |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial activity of a sulfonamide derivative was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Q & A

Advanced Research Question

- Functional Group Variation: Systematic substitution of the morpholine ring (e.g., piperidine analogs), indole sulfonyl group (e.g., methyl vs. halogen substituents), or phenethyl chain (alkyl vs. aryl extensions).

- Bioisosteric Replacement: Replace the sulfonyl group with carbonyl or phosphonate to modulate polarity.

- Assay Parallelism: Test analogs in enzyme inhibition and cytotoxicity assays to correlate structural changes with activity. Use clustering analysis to identify pharmacophoric hotspots .

What strategies resolve contradictions in biological activity data across different assay models?

Advanced Research Question

- Orthogonal Assays: Validate kinase inhibition data with Western blotting (phospho-target quantification) alongside enzymatic assays.

- Cell Line Profiling: Compare activity in primary cells vs. immortalized lines to assess model-specific biases.

- Data Normalization: Use Z-score or fold-change metrics to account for variability in high-throughput screens .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets (e.g., mTOR).

- Molecular Dynamics (MD): GROMACS simulations (50 ns) to assess stability of ligand-protein complexes (RMSD <2 Å).

- Free Energy Calculations: MM-PBSA to rank binding affinities of analogs .

How to design in vivo studies to assess pharmacokinetics and toxicity?

Advanced Research Question

- Animal Models: Use Sprague-Dawley rats for PK profiling (IV/PO dosing; plasma collection at 0.5, 2, 6, 24 h).

- ADME Profiling: Microsomal stability assays (CYP450 isoforms) and plasma protein binding (equilibrium dialysis).

- Toxicology: 28-day repeat-dose study with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

What analytical approaches validate the compound’s stability under physiological conditions?

Advanced Research Question

- Forced Degradation: Expose to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- HPLC Stability-Indicating Methods: Monitor degradation products (e.g., sulfonate hydrolysis) using a C8 column (pH 2.5 mobile phase).

- Mass Spectrometry: Identify degradation pathways (e.g., morpholine ring opening) via fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.